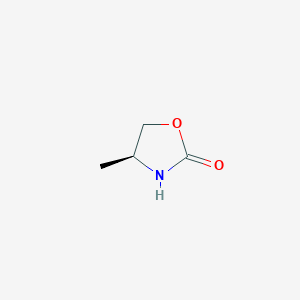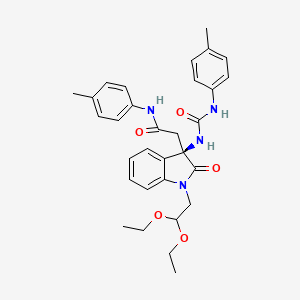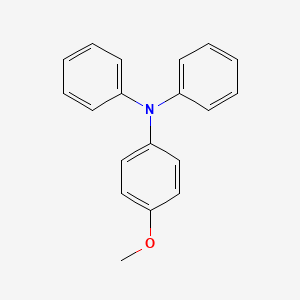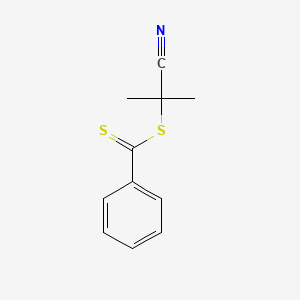
ペンタフルオロ硫黄フェニル
概要
説明
Phenylsulfur pentafluoride, also known as pentafluorosulfanylbenzene, is an organosulfur compound with the chemical formula C6H5SF5. It is a colorless liquid known for its high chemical stability and unique properties. The pentafluorosulfanyl group (SF5) is considered a “super-trifluoromethyl group” due to its significantly higher electronegativity and lipophilicity compared to the trifluoromethyl group (CF3) .
科学的研究の応用
Phenylsulfur pentafluoride has garnered significant interest in various scientific fields due to its unique properties:
作用機序
Target of Action
Phenylsulfur pentafluoride, also known as Pentafluorosulfanylbenzene, is an organosulfur compound It is known that the compound possesses high chemical stability under a wide range of conditions .
Mode of Action
Phenylsulfur pentafluoride interacts with its targets through its pentafluorosulfanyl group, which is a strong electron withdrawing group . This leads to electrophilic aromatic substitution reactions at the meta position .
Biochemical Pathways
The compound’s strong electron withdrawing group leads to electrophilic aromatic substitution reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound is known to be a colorless liquid with high chemical stability , which may influence its bioavailability.
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution reactions suggests that it may cause significant changes at the molecular level .
Action Environment
Phenylsulfur pentafluoride possesses high chemical stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that environmental factors may have a minimal influence on the compound’s action, efficacy, and stability.
準備方法
Phenylsulfur pentafluoride can be synthesized through several methods:
Fluorination of Diphenyl Disulfide: This method involves the fluorination of diphenyl disulfide using silver difluoride (AgF2) in a fluorocarbon solvent.
Fluorination with Xenon Difluoride: The best-known method involves the fluorination of diphenyl disulfide with xenon difluoride, achieving a yield of approximately 25%.
化学反応の分析
Phenylsulfur pentafluoride exhibits high chemical stability under various conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. Some notable reactions include:
Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position.
Reaction with Concentrated Sulfuric Acid: While it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, it can react with concentrated sulfuric acid at elevated temperatures.
類似化合物との比較
Phenylsulfur pentafluoride is unique due to its pentafluorosulfanyl group, which imparts higher electronegativity and lipophilicity compared to the trifluoromethyl group. Similar compounds include:
Trifluoromethylbenzene (C6H5CF3): While similar in structure, trifluoromethylbenzene has lower electronegativity and lipophilicity compared to phenylsulfur pentafluoride.
Pentafluorosulfanylacetylene (HC≡CSF5): Another compound with the pentafluorosulfanyl group, but with different reactivity and applications.
Phenylsulfur pentafluoride stands out due to its unique combination of stability, reactivity, and electronic properties, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
pentafluoro(phenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYFEWFSFTYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433126 | |
| Record name | Pentafluorosulfanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-81-5 | |
| Record name | (OC-6-21)-Pentafluorophenylsulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorosulfanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes phenylsulfur pentafluoride interesting for pesticide development?
A1: One study [] investigated phenylsulfur pentafluoride as a potential replacement for the trifluoromethyl group in pesticides. This interest stems from the fact that phenylsulfur pentafluoride demonstrates enhanced biological activity compared to its trifluoromethyl counterparts. Specifically, a phenylsulfur pentafluoride analogue of the insecticide fipronil displayed higher activity against a resistant strain of Musca domestica (housefly) compared to the corresponding trifluoromethyl analogue []. This suggests that incorporating phenylsulfur pentafluoride into pesticide structures could lead to more potent insecticides, potentially even against resistant insect populations.
Q2: What do we know about the structure of phenylsulfur pentafluoride?
A2: While the provided abstracts don't explicitly state the molecular formula or weight, they do indicate its structure: a phenyl group (C6H5) attached to a sulfur atom, which is further bound to five fluorine atoms (SF5). This information allows for the deduction of its molecular formula (C6H5SF5) and calculation of its molecular weight. Additionally, one study investigated the microwave spectra of phenylsulfur pentafluoride []. Although the abstract doesn't delve into the specific spectroscopic data obtained, it suggests that the molecule might possess interesting conformational properties due to its potential for a four-fold internal rotor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)


